![molecular formula C16H26N2O2 B5551410 N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide" involves multiple steps, including N-substitution reactions, cyclization, and reactions with electrophiles in aprotic polar solvents. These processes utilize base-mediated reactions, nucleophilic substitutions, and the creation of various functional groups, demonstrating the complexity and versatility of organic synthesis techniques (Sattar et al., 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and interactions. Techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography are employed to elucidate the structure, including the arrangement of atoms, functional groups, and the stereochemistry of the molecule. These methods provide insights into the compound's three-dimensional configuration and molecular interactions (Kulai & Mallet-Ladeira, 2016).
Applications De Recherche Scientifique
Antibacterial Agents Synthesis
A series of propanamide compounds, which incorporate structures similar to the specified compound, were synthesized, incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds were evaluated for their antibacterial potential against five bacterial strains, with several demonstrating potent antibacterial activity. This research highlights the potential application of such compounds in developing new antibacterial agents (Sattar et al., 2020).
Luminescent Materials Development
Benzothiazole derivatives, structurally related to the compound , have been synthesized and studied for their luminescent properties. These derivatives exhibit different emission regions, making them suitable for applications in white-light emission by doping them into a polymer matrix. This application in optoelectronics suggests a method for the simple fabrication of white-light-emitting devices (Lu et al., 2017).
Inhibitors for Dihydroceramide Desaturase
The synthesis and evaluation of analogues of a specific propanamide compound as inhibitors for dihydroceramide desaturase are documented. These studies are crucial for understanding the role of such compounds in regulating ceramide biosynthesis, with implications for diseases associated with lipid metabolism (Triola et al., 2003).
Anticonvulsant Activity Research
Research into N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has shown potential antiallergic activity, with specific compounds demonstrating comparable efficacy to established treatments. This indicates a possible application in developing new therapeutic options for allergic reactions and conditions (Courant et al., 1993).
Antifungal and Antibacterial Compound Synthesis
Investigations into secondary metabolites from endophytic fungi have yielded compounds with significant antifungal, antibacterial, antioxidant, and cytotoxic activities. These findings support the potential for developing novel pharmaceuticals and agrochemicals based on such natural product derivatives (Xiao et al., 2014).
Propriétés
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(9-11-18-10-2-1-6-16(18)20)17-14-8-7-12-4-3-5-13(12)14/h12-14H,1-11H2,(H,17,19)/t12-,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLXMZFMVIRGQ-IHRRRGAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)NC2CCC3C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)CCC(=O)N[C@H]2CC[C@H]3[C@@H]2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.